
Methyl (4-ethylpiperazin-1-YL)acetate
Overview
Description
Methyl (4-ethylpiperazin-1-yl)acetate: is an organic compound with the molecular formula C9H18N2O2. It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of a methyl ester group attached to the piperazine ring. This compound is of interest in various fields, including medicinal chemistry and industrial applications, due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of Methyl (4-ethylpiperazin-1-yl)acetate typically begins with commercially available starting materials such as 4-ethylpiperazine and methyl chloroacetate.
Reaction Conditions: The reaction involves the nucleophilic substitution of the chloro group in methyl chloroacetate by the nitrogen atom in 4-ethylpiperazine. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction.
Solvent: Common solvents used in this reaction include ethanol, methanol, or acetonitrile, which help dissolve the reactants and facilitate the reaction.
Temperature and Time: The reaction is typically conducted at room temperature or slightly elevated temperatures (around 40-60°C) for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl (4-ethylpiperazin-1-yl)acetate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: N-oxides, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl (4-ethylpiperazin-1-YL)acetate is explored for its potential therapeutic applications. Compounds based on the piperazine moiety have been shown to exhibit a range of pharmacological effects:
- Antimicrobial Activity : Studies indicate that derivatives of piperazine can inhibit bacterial growth and show promise as antimicrobial agents.
- Antipsychotic Effects : Some piperazine derivatives are under investigation for their potential in treating mental health disorders due to their action on neurotransmitter receptors .
- Anti-inflammatory Properties : Research suggests that compounds containing this structure may reduce inflammation, providing avenues for treating chronic inflammatory conditions.
Biological Research
In biological contexts, this compound serves as a building block for synthesizing compounds that interact with biological targets:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to the development of new therapeutic agents .
- Receptor Binding Studies : Its derivatives are used in assays to evaluate binding affinities to various receptors, including those involved in pain modulation and neurological functions .
Industrial Applications
In industry, this compound finds utility in:
- Agrochemicals : It is used as an intermediate in the synthesis of pesticides and herbicides due to its reactivity and ability to form more complex structures .
- Specialty Chemicals : The compound serves as a precursor for various specialty chemicals used in formulations across different sectors.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of compounds derived from this compound. The results indicated that certain derivatives exhibited potent activity against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2), suggesting that modifications to the piperazine structure can enhance anticancer efficacy .
Case Study 2: Pain Management
Research focused on developing non-opioid analgesics utilized this compound derivatives to explore their effectiveness in pain management. The findings highlighted their potential as safer alternatives to traditional opioids, addressing the urgent need for non-addictive pain relief solutions amid the opioid crisis .
Mechanism of Action
The mechanism of action of Methyl (4-ethylpiperazin-1-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites and modulate biological activity. The exact pathways and targets involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (4-methylpiperazin-1-yl)acetate
- Methyl (4-phenylpiperazin-1-yl)acetate
- Methyl (4-benzylpiperazin-1-yl)acetate
Uniqueness
Methyl (4-ethylpiperazin-1-yl)acetate is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, the ethyl group may enhance lipophilicity, alter binding affinity to biological targets, and affect the compound’s overall pharmacokinetic properties.
By understanding the detailed properties and applications of this compound, researchers and industry professionals can better utilize this compound in various scientific and industrial contexts.
Biological Activity
Methyl (4-ethylpiperazin-1-YL)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a piperazine ring, which is known for its diverse biological activities. The ethyl substitution at the 4-position enhances its lipophilicity, potentially influencing its interaction with biological targets.
Anticancer Activity
Several studies have evaluated the anticancer properties of compounds related to this compound. Notably, derivatives containing the piperazine moiety have shown promising antiproliferative effects against various cancer cell lines.
Case Study: Indazole Derivatives
A study focused on indazole derivatives, including those with a 4-ethylpiperazine substituent, demonstrated significant antiproliferative activity against breast cancer cells (MCF-7) and liver cancer cells (HepG2). The most effective derivative exhibited an IC50 value of 0.23 µM against 4T1 cells, indicating strong cytotoxicity. Mechanistic studies revealed that these compounds induced apoptosis through mitochondrial pathways, characterized by increased levels of reactive oxygen species (ROS) and altered mitochondrial membrane potential .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
2f | 4T1 | 0.23 | Apoptosis via ROS and mitochondrial pathway |
2k | 4T1 | Maintained activity compared to 2f | - |
Neuropharmacological Potential
The role of this compound in neuropharmacology is also noteworthy. It has been investigated for its selectivity as an agonist for nicotinic acetylcholine receptors, which are implicated in pain modulation and cognitive function.
Agonist Selectivity Study
A study evaluated the agonist selectivity for α9* nAChR using novel derivatives including those based on piperazine. The findings suggest that modifications at the piperazine position can enhance receptor affinity and selectivity, which may lead to effective non-opioid analgesics for chronic pain management .
Summary of Biological Activities
The biological activities associated with this compound can be summarized as follows:
- Anticancer Activity : Demonstrated significant cytotoxic effects against various cancer cell lines, particularly through apoptosis mechanisms.
- Neuropharmacological Effects : Potential as a selective agonist for nicotinic receptors, indicating therapeutic applications in pain management.
Properties
IUPAC Name |
methyl 2-(4-ethylpiperazin-1-yl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-3-10-4-6-11(7-5-10)8-9(12)13-2/h3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOHWUUPFXCZFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623397 | |
Record name | Methyl (4-ethylpiperazin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
530098-58-9 | |
Record name | Methyl (4-ethylpiperazin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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